Teneligliptin hydrobromide anhydrous

Descripción general

Descripción

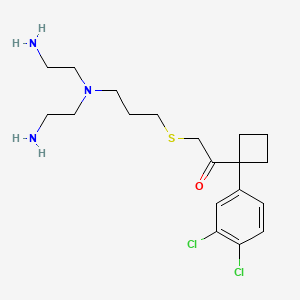

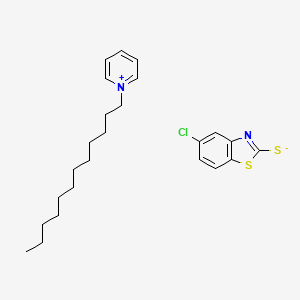

Teneligliptin hydrobromide anhydrous is a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes . It is chemically known as {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hemipentahydrobromide hydrate .

Synthesis Analysis

The synthesis of teneligliptin involves the preparation and isolation of new intermediates such as a better reactive nosyl derivative of L-proline methyl ester. This is followed by a stereoselective substituted intermediate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine through SN2-type nucleophilic substitution, and isolation of carboxylic acid derivative by deesterification of intermediate . An improved process for the preparation of Teneligliptin 2.5HBr hydrate salt has also been reported .Molecular Structure Analysis

Teneligliptin has a unique J-shaped or anchor locked domain structure which gives it high receptor affinity leading to a longer duration of action, maintaining consistent glucose levels throughout the day .Chemical Reactions Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor. It competitively inhibits human plasma, rat plasma, and human recombinant DPP-4 in vitro, with IC50 values of approximately 1 nM .Physical And Chemical Properties Analysis

Teneligliptin hydrobromide anhydrous has a molecular weight of 426.58 and a chemical formula of C22H30N6OS. It is soluble in DMSO and water .Aplicaciones Científicas De Investigación

Application in Type 2 Diabetes Mellitus Treatment

Specific Scientific Field

Summary of the Application

Teneligliptin HBr is a potent, orally available, competitive, and long-lasting DPP-4 inhibitor . It is used for the treatment of type 2 diabetes mellitus (T2DM) . It exerts its activity for 24 hours, with elevation of activated glucagon-like peptide 1 (GLP-1) levels by suppressing postprandial hyperglycemia after meals .

Methods of Application or Experimental Procedures

In clinical trials, Teneligliptin was administered as a monotherapy or as an adjunct to other glycemic agents . The dosage and administration were determined based on the patient’s condition and the study’s design .

Results or Outcomes Obtained

Teneligliptin treatment was associated with weight gain (vs. placebo, weighted mean difference (WMD) 0.28 kg; 95% CI − 0.20–0.77 kg; I2 = 86%; P = 0.25) . Compared to monotherapy, add-on therapy with teneligliptin showed significant improvement in FPG mg/dl levels (WMD − 16.75 mg/dl; 95% CI − 19.38 to − 14.13 mg/dl), HOMA-β (WMD 7.91; 95% CI 5.38–10.45) and HOMA-IR (WMD − 0.27; 95% CI − 0.46 to − 0.07) .

Application in Analytical Chemistry

Specific Scientific Field

Summary of the Application

Teneligliptin HBr is used in the development and validation of analytical methods for its estimation and identification .

Methods of Application or Experimental Procedures

A stability-indicating RP-HPLC method was developed and validated for identification of Teneligliptin and its degradants . The method was validated as per ICH guidelines .

Results or Outcomes Obtained

Degradation was observed in base, peroxide, and thermal stressed samples, but not in acid and photolytic stressed samples . The developed method is precise, accurate, robust, and linear and hence can be routinely used for the related substance analysis of Teneligliptin HBr Hydrate in bulk or tablet dosage form .

Application in Cardiovascular Function Improvement

Specific Scientific Field

Summary of the Application

Teneligliptin HBr has been studied for its potential effects on improving cardiovascular function in patients with type 2 diabetes .

Methods of Application or Experimental Procedures

In a 3-month, single-center pilot study, teneligliptin treatment was administered to patients with type 2 diabetes . The study evaluated changes in left ventricular (LV) systolic and diastolic function, endothelial function, and serum adiponectin levels .

Results or Outcomes Obtained

Teneligliptin treatment resulted in significant improvements from baseline in LV systolic and diastolic function, and endothelial function, with a significant increase in serum adiponectin levels . Adiponectin is involved in anti-atherosclerotic, antidiabetic, and anti-inflammatory processes .

Application in Pharmaceutical Quality Control

Specific Scientific Field

Pharmaceutical Quality Control

Summary of the Application

Teneligliptin HBr is used in the development and validation of analytical methods for impurity profiling in pharmaceutical products .

Methods of Application or Experimental Procedures

A stability-indicating RP-HPLC method was developed and validated for the identification of Teneligliptin and its degradants . Forced degradation studies of Teneligliptin were carried out under acidic, basic, neutral (peroxide), photo, and thermal conditions for 48 hours at room temperature .

Results or Outcomes Obtained

Application in Clinical Trials

Specific Scientific Field

Summary of the Application

Teneligliptin HBr has been used in various clinical trials to evaluate its efficacy and safety in patients with type 2 diabetes .

Methods of Application or Experimental Procedures

In these trials, Teneligliptin was administered to patients with type 2 diabetes and the change in HbA1c and adverse events were monitored after 12 weeks of administration .

Results or Outcomes Obtained

The trials concluded that Teneligliptin is an effective and safe therapeutic option for patients with type 2 diabetes, both as monotherapy and as add-on therapy .

Application in Pharmaceutical Formulation Analysis

Specific Scientific Field

Summary of the Application

Teneligliptin HBr is used in the development and validation of analytical methods for impurity profiling in pharmaceutical products .

Methods of Application or Experimental Procedures

A stability-indicating RP-HPLC method was developed and validated for the identification of Teneligliptin and its degradants . Forced degradation studies of Teneligliptin were carried out under acidic, basic, neutral (peroxide), photo, and thermal conditions for 48 hours at room temperature .

Results or Outcomes Obtained

Degradation was observed in base, peroxide, and thermal stressed samples, but not in acid and photolytic stressed samples . The developed method is precise, accurate, robust, and linear and hence can be routinely used for the related substance analysis of Teneligliptin HBr Hydrate in bulk or tablet dosage form .

Safety And Hazards

Propiedades

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-MAYGPZJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

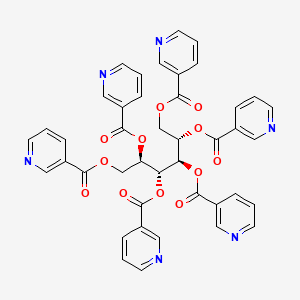

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238219 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1257.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Teneligliptin hydrobromide anhydrous | |

CAS RN |

906093-29-6 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)